molecular formula C8H10ClNO3 B11767720 5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride

5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride

Katalognummer: B11767720
Molekulargewicht: 203.62 g/mol
InChI-Schlüssel: IJRYEEAKAHJPTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride is a chemical compound with a complex structure that includes a hydroxyl group, a hydroxymethyl group, and a methylnicotinaldehyde moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride typically involves multiple steps. One common approach is the acid-catalyzed dehydration of biomass-derived hexoses, which produces intermediates such as 5-(hydroxymethyl)furfural . These intermediates can then undergo further chemical modifications to introduce the desired functional groups.

Industrial Production Methods

Industrial production methods for this compound often involve the use of catalytic processes to ensure high yields and purity. The use of eco-friendly reagents and reaction conditions is emphasized to adhere to the principles of green chemistry .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites. These metabolites can then interact with cellular receptors and signaling pathways to exert their effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride is unique due to its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its ability to be derived from renewable biomass sources also adds to its significance in sustainable chemistry .

Eigenschaften

Molekularformel

C8H10ClNO3

Molekulargewicht

203.62 g/mol

IUPAC-Name

5-hydroxy-4-(hydroxymethyl)-6-methylpyridine-3-carbaldehyde;hydrochloride

InChI

InChI=1S/C8H9NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2-3,11-12H,4H2,1H3;1H

InChI-Schlüssel

IJRYEEAKAHJPTM-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(C(=C1O)CO)C=O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.